molecular formula C7H8BrNO B105682 4-Bromo-3-methoxyaniline CAS No. 19056-40-7

4-Bromo-3-methoxyaniline

Cat. No.: B105682
CAS No.: 19056-40-7
M. Wt: 202.05 g/mol
InChI Key: RUTNWXBHRAIQSP-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxyaniline (4-Br-3-MeO-Aniline) is an aromatic amine compound which is widely used in scientific research. It is a versatile reagent which can be used for a variety of applications including synthesis, drug development, and biochemical and physiological studies. 4-Br-3-MeO-Aniline has been studied extensively in recent years and has been found to possess a variety of properties which make it a useful compound for scientific research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bromoquinolines and Quinolin-ols

    4-Bromo-3-methoxyaniline derivatives have been used in the synthesis of bromoquinolines and 3-bromoquinolin-6-ols. These compounds, which can carry additional substituents, are synthesized using 2,2,3-Tribromopropanal and are valuable intermediates in organic synthesis (Lamberth et al., 2014).

  • Synthesis in Ionic Liquids

    A method for synthesizing 2-bromo-4-methoxyaniline in ionic liquid has been introduced, showcasing a high yield and purity. This process highlights the environmental benignity and simplicity of operations in modern organic synthesis (Ding Yu-fei, 2011).

  • Characterization of Benzylideneaniline Compounds

    N-(4-bromobenzylidene)-4-methoxyaniline, a derivative, has been synthesized and characterized. The study includes crystal growth, spectroscopic analysis, and exploration of its nonlinear optical properties and biological activities (Subashini et al., 2021).

Applications in Photodynamic Therapy

  • Zinc Phthalocyanine Derivatives: A study synthesized new zinc phthalocyanine derivatives, including ones substituted with this compound-based groups. These compounds exhibit high singlet oxygen quantum yield, making them potentially valuable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Environmental and Analytical Chemistry

  • Evaluation of Fenton-Like Oxidation

    The role of methoxyanilines, including 4-methoxyaniline derivatives, in Fenton-like oxidation for wastewater treatment has been investigated. This study provides insights into their degradation and the efficiency of various oxidation processes (Chaturvedi & Katoch, 2020).

  • Electrochemical Studies

    The electrooxidation of o-methoxyaniline, a related compound, was studied using electrochemical and surface-enhanced Raman scattering methods. This research contributes to understanding the electropolymerization and reaction mechanisms of such compounds (Widera et al., 1997).

Safety and Hazards

4-Bromo-3-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

4-bromo-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTNWXBHRAIQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426966
Record name 4-Bromo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-40-7
Record name 4-Bromo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methoxyaniline
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Synthesis routes and methods I

Procedure details

A mixture of 1-bromo-2-methoxy-4-nitrobenzene (3.0 g, 12.9 mmol) and glacial acetic acid (25 ml) was heated at 100° C. under an atmosphere of nitrogen. Iron powder (2.2 g, 38.8 mmol) was added and the mixture was stirred for one hour at a temperature of 100° C. The mixture was cooled to ambient temperature, water (100 ml) was added and the mixture was then extracted with ethyl acetate (3×25 ml). The combined organic extracts were washed with saturated aqueous sodium bicarbonate (3×25 ml) and then brine. The organic solution was dried over magnesium sulfate filtered and the filtrate evaporated under reduced pressure to give a residue. Purification of the material by flash chromatography on silica gel using heptane/ethyl acetate (6:4) as an eluent yielded 4-bromo-3-methoxyaniline (1.22 g): 1H NMR (DMSO-d6, 400 MHz) δ 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H); TLC (heptane/ethyl acetate 1:1) Rf 0.33; RP-HPLC (Hypersil HyPurity Elite C18, 5 μm, 200 A, 250×4.6 mm; 25-100% acetonitrile-0.1 M ammonium acetate over 25 min, 1 ml/min) tr=11.05 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Bromo-5-nitroanisole (31 g, 134 mmoles) in methanol (700 ml) was added to a mixture of iron powder (22.5 g, 400 mmoles), and ammonium chloride (33.5 g, 630 mmoles) in water (600 ml). The mixture was heated under reflux for 3 hrs. The mixture was allowed to cool and filtered. The filtrate was concentrated in vacuo and the residue partitioned between water and dichloromethane. The organic phase was dried (Na2SO4), filtered and evaporated to dryness to give the title compound (D1) (25 g, 93%).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
22.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of iron powder (40.8 g, 0.730 mol), ammonium chloride (64.7 g, 1.21 mol) and 2-bromoanisole (50 g, 0.215 mol) in water (1.5 L) and MeOH (1 L) was stirred overnight at 75° C. The solid was filtered off and the liquid was diluted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered and the solvents were evaporated under vacuum. 43.1 g of the title compound were obtained. Brown solid, ISP-MS: m/e=203.1 ([M+H]+).
Quantity
64.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
40.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methoxyaniline
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4-Bromo-3-methoxyaniline
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4-Bromo-3-methoxyaniline
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4-Bromo-3-methoxyaniline
Reactant of Route 5
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Reactant of Route 6
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4-Bromo-3-methoxyaniline

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